2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBAIUNBSJSENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline typically involves the reaction of 2-fluoro-4-nitroaniline with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan-2-ylmethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Active Pharmaceutical Ingredient (API) Synthesis
2-Fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline serves as a versatile building block for synthesizing various active pharmaceutical ingredients. Its unique functional groups allow for nucleophilic substitutions and diazotization reactions, making it suitable for creating complex molecules with therapeutic potential. For instance, derivatives of this compound have been explored for their antibiotic properties, contributing to the development of new treatments for bacterial infections .
Anticancer Activity
Recent studies indicate that compounds derived from this compound exhibit significant anticancer activity. For example, a derivative displayed high levels of antimitotic activity against human tumor cells, with promising results in inhibiting cell growth across various cancer lines . This suggests that modifications of this compound could lead to effective anticancer agents.
Materials Science
Carbon Nanotubes Modification
In materials science, this compound has been utilized to introduce sp³ defects into semiconducting single-walled carbon nanotubes (SWCNTs). This modification enhances the optical properties of the nanotubes, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Lithium-Ion Battery Anodes
The compound is also used in synthesizing anode materials for lithium-ion batteries. A lithium bismaleamate anode material derived from this compound demonstrated an impressive electrode capacity of 688.9 mAh/g, indicating its potential for improving battery performance and energy storage capabilities .
Organic Electronics
Semiconducting Applications
Due to its fluorinated structure and nitro group, this compound is advantageous in the synthesis of organic semiconductors. The compound's ability to participate in various chemical reactions allows researchers to tailor electronic properties for specific applications, such as organic photovoltaics and field-effect transistors (FETs) .
Data Summary
Case Studies
Case Study 1: Anticancer Activity Evaluation
A derivative of this compound underwent evaluation by the National Cancer Institute (NCI), demonstrating significant efficacy against a panel of cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .
Case Study 2: Battery Material Development
In a study focused on lithium-ion batteries, researchers synthesized an anode material from this compound that showed remarkable electrochemical performance. This research underlines the compound's utility in enhancing energy storage technologies .
Mechanism of Action
The mechanism of action of 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and oxolan-2-ylmethyl group contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Positional Isomers of Fluoronitroanilines
Key Compounds :
- 2-Fluoro-4-nitroaniline (CAS 369-35-7): Parent compound lacking the oxolane substituent.
- 2-Fluoro-5-nitroaniline (CAS 369-36-8) and 4-Fluoro-2-nitroaniline (CAS 364-78-3).
Comparison :
The 2-fluoro-4-nitro arrangement creates a para-directing electronic environment, whereas isomers like 4-fluoro-2-nitroaniline exhibit ortho interactions.
N-Substituted Aniline Derivatives
Key Compounds :
Comparison :
The oxolane group in the target compound provides a balance of hydrophobicity and H-bonding capacity, unlike the purely aromatic furan in . The diethylamino group in introduces basicity, which is absent in the nitro-containing target compound .
Substituent Electronic Effects
Key Compounds :
Comparison :
The nitro group in the target compound makes it more reactive toward reduction compared to chloro or thiazole substituents. The oxolane group’s ether oxygen may participate in H-bonding, unlike the inert phenethyl group in .
Spectroscopic and Structural Insights
A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline () highlights the impact of substituent positioning:
- Dipole Moments : The 2-fluoro-4-nitro arrangement in the target compound creates a larger dipole than meta-substituted isomers.
- Hydrogen Bonding : Nitro groups at position 4 participate in stronger intermolecular H-bonds, as observed in crystal structures of related compounds .
Biological Activity
2-Fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom, a nitro group, and an oxolan-2-ylmethyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interfere with cellular processes. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells and may be exploited in cancer therapy .
- Cytotoxicity Studies : Case studies have demonstrated that this compound exhibits concentration-dependent cytotoxic effects against various cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect on bacterial growth | |
| DHFR Inhibition | Reduced enzyme activity leading to cytotoxicity | |
| Cytotoxicity | Concentration-dependent cell death |
Case Study 1: Antimicrobial Efficacy
In a study examining various aniline derivatives, this compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Cancer Cell Proliferation
A research project evaluated the effects of this compound on human cancer cell lines. The results indicated significant reduction in cell viability at concentrations above 25 µM, supporting its role as a potential anticancer drug candidate .
Comparison with Similar Compounds
The biological activity of this compound can also be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-nitroaniline | Lacks oxolan group | Moderate antimicrobial activity |
| 4-Nitro-N-(oxolan-2-ylmethyl)aniline | Lacks fluorine atom | Lower stability |
| 2-Fluoro-N-(oxolan-2-ylmethyl)aniline | Lacks nitro group | Different biological profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline, and what key reaction conditions influence yield and purity?
- The synthesis typically involves sequential functionalization of an aniline core. A plausible route starts with nitration and fluorination of a substituted aniline, followed by alkylation with oxolan-2-ylmethyl bromide. Key conditions include:
- Nitration : Use of HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
- Fluorination : Electrophilic fluorination with Selectfluor® or DAST in anhydrous DMF .
- Alkylation : Reaction with oxolan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to introduce the oxolane moiety .
- Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the final product with >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), oxolane methylene (δ 3.5–4.0 ppm), and NH (δ 5.5–6.0 ppm, broad).
- ¹³C NMR : Signals for fluorinated aromatic carbons (C-F, δ 160–165 ppm) and nitro groups (δ 140–145 ppm) .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH (~3350 cm⁻¹) .
- HRMS : Exact mass calculation (e.g., C₁₁H₁₂FN₂O₃: theoretical [M+H]⁺ = 255.0784) ensures molecular identity .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol is moderate (~20 mg/mL) .
- Stability : Sensitive to light and moisture. Store at –20°C under nitrogen. Decomposition occurs above 150°C, releasing NOₓ gases .
Advanced Research Questions
Q. How can conflicting crystallographic data for fluorinated nitroanilines be resolved during structural refinement?
- Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (F, N) and disorder modeling. Key steps:
- Apply restraints for the oxolane ring’s puckering amplitude.
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What strategies optimize the regioselective reduction of the nitro group in the presence of a fluorine atom?
- Catalytic Hydrogenation : Use Pd/C (10%) in ethanol under 1 atm H₂ at 50°C. Fluorine’s electron-withdrawing effect enhances nitro reactivity, achieving >90% conversion to the amine .
- Chemical Reduction : Zn/NH₄Cl in THF/H₂O selectively reduces nitro to amine without affecting the fluorine or oxolane group .
- Monitor by TLC (Rf shift from 0.6 to 0.2 in hexane/EtOAc 3:1) .
Q. How do steric and electronic effects of the oxolan-2-ylmethyl group influence biological activity in fluorinated nitroaniline derivatives?
- Steric Effects : The oxolane ring restricts rotation, stabilizing interactions with enzyme active sites (e.g., tyrosine kinase inhibitors). Docking studies show improved binding affinity (ΔG = –9.2 kcal/mol) compared to linear alkyl chains .
- Electronic Effects : The ether oxygen enhances solubility and H-bonding capacity, critical for membrane permeability in anticancer assays (IC₅₀ = 2.1 µM vs. HeLa cells) .
Q. What analytical methods resolve contradictions in reported reaction yields for similar fluorinated nitroanilines?
- Systematic Design of Experiments (DoE) evaluates variables:
- Temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (5–15% Pd/C).
- Pareto analysis identifies temperature as the dominant factor (p < 0.01) .
- Reproduce protocols with strict anhydrous conditions to mitigate hydrolysis side reactions (yield improvement from 55% to 78%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
